5-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic organic compound characterized by a pyrimidinedione core substituted with a 4-methylphenyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the condensation of 4-methylbenzaldehyde with urea. This process can be conducted under acidic or basic conditions, leading to the formation of the pyrimidinedione structure. The synthesis is often optimized for yield and purity, particularly in industrial settings.
5-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione falls under the category of pyrimidine derivatives, which are known for their diverse biological activities. It is classified as a diketone due to the presence of two carbonyl groups in its structure.
The primary synthetic route involves:
In industrial applications, continuous flow reactors may be employed to enhance efficiency and control over reaction parameters. This approach allows for better scalability and consistency in product quality.
The molecular structure of 5-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione features:
5-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione can participate in several chemical reactions:
The mechanism of action for 5-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione involves interaction with specific molecular targets such as enzymes or receptors.
Relevant data includes melting points and spectral data (NMR, IR) which can be used for characterization purposes .
5-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione has various scientific applications:
This compound's unique structure and properties make it a valuable subject of study within organic chemistry and pharmacology.
Pyrimidine derivatives constitute a cornerstone of modern medicinal chemistry due to their ubiquitous presence in biological systems and exceptional tunability. As a fundamental component of nucleic acids (cytosine, thymine, uracil), this heterocyclic scaffold enables precise biomolecular recognition, allowing synthetic analogs to interfere with critical cellular processes [4]. The pyrimidine nucleus serves as a privileged structure in drug design, with over 50 FDA-approved drugs targeting diverse therapeutic areas including antimicrobials (trimethoprim), antivirals (zidovudine), anticancer agents (5-fluorouracil), and anti-inflammatory compounds [8]. Their therapeutic versatility stems from:
Table 1: Clinically Significant Pyrimidine-Based Therapeutics
Compound Name | Molecular Target | Therapeutic Application | Key Substitution Pattern |
---|---|---|---|
Trimethoprim | Dihydrofolate reductase | Antibacterial | 2,4-Diamino-5-benzylpyrimidine |
Sulfadiazine | Dihydropteroate synthase | Antibacterial | 2-Aminopyrimidine-sulfonamide |
Pentoxifylline | Phosphodiesterase inhibitor | Anti-inflammatory | 1,3-Dimethylxanthine derivative |
Iclaprim | Bacterial DHFR | Antibacterial (MRSA) | 2,4-Diamino-5-propargylpyrimidine |
Pyrimethamine | Protozoan DHFR | Antimalarial | 2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine |
5-Fluorouracil | Thymidylate synthase | Anticancer | 5-Fluoro-2,4(1H,3H)-pyrimidinedione |
The 2,4(1H,3H)-pyrimidinedione core (uracil analog) exhibits distinctive physicochemical and pharmacophoric properties critical for drug development. Its significance manifests through:
Figure 1: Tautomeric Equilibrium in 2,4(1H,3H)-Pyrimidinediones
Lactam Form (Diketo) ⇌ Lactim Form (Enol) O OH ║ ║ -C2 -C2 | || -C4 -C4 ║ | O OH
The therapeutic exploration of pyrimidinediones spans over a century, marked by seminal innovations:
Table 2: Structural and Property Profile of 5-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione
Property Category | Specific Parameter | Value/Descriptor | Significance in Drug Design |
---|---|---|---|
Identification | IUPAC Name | 5-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione | Defines core scaffold and substitution |
CAS Registry Number | Not specified in sources | Unique chemical identifier | |
PubChem CID | 20099786 | Public compound database link | |
Structural | Molecular Formula | C₁₁H₁₀N₂O₂ | Confirms elemental composition |
Substituent Position | C5-(4-methylphenyl) | Determines planarity and sterics | |
Hydrogen Bond Donors | 2 (N1-H, N3-H) | Predicts biomolecular recognition | |
Hydrogen Bond Acceptors | 2 (C2=O, C4=O) | Influences solubility and binding | |
Physicochemical | Molecular Weight | 202.22 g/mol | Impacts bioavailability |
Aromatic Substituent | p-Tolyl group | Enhances lipophilicity (LogP ↑) | |
Tautomeric Forms | Lactam predominant | Stabilizes diketo conformation | |
Synthetic | Key Intermediate | 6-Phenyl-2,4-disubstituted pyrimidine-5-carbonitriles | Access point for structural analogs |
Pharmacomodulation Site | C2, C4, C5, C6 positions | Enables activity optimization |
The evolutionary trajectory demonstrates systematic scaffold optimization: from unsubstituted barbiturates → C5-alkyl derivatives (e.g., thiopental) → C5/C6 diaryl systems (e.g., 5-(4-methylphenyl) variant). This progression reflects increasing sophistication in leveraging substitution patterns to fine-target selectivity and ADMET profiles [4] [8]. The 5-aryl substitution in particular expands π-conjugation for enhanced target engagement while maintaining the essential hydrogen-bonding pharmacophore, positioning compounds like 5-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione as versatile intermediates for next-generation therapeutics.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: